Cefpiramide sodium

概要

説明

セフピラミドナトリウムは、広範囲の抗菌活性を有する第3世代セファロスポリン系抗生物質です。これは、多くの他の抗生物質に耐性のある細菌である緑膿菌に対して特に効果的です。 セフピラミドナトリウムは細菌の細胞壁生合成を阻害することで作用し、強力な殺菌剤となります .

2. 製法

合成経路と反応条件: セフピラミドナトリウムの製法には、セフピラミド酸と2-エチルヘキサン酸ナトリウム溶液を制御された温度条件下で反応させることが含まれます。 このプロセスは通常、最適な反応条件を確保するために、313.15 K(約40°C)の温度で行われます .

工業生産方法: セフピラミドナトリウムの工業生産は、通常、同様の反応条件を用いた大規模合成によって行われます。このプロセスには、適切な溶媒にセフピラミド酸を溶解させ、次にナトリウム変換剤を加えることが含まれます。 次に、反応混合物を結晶化に付して、セフピラミドナトリウムを純粋な形で得ます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cefpiramide sodium involves the reaction of cefpiramide acid with sodium 2-ethylhexanoate solution under controlled temperature conditions. The process typically occurs at a temperature of 313.15 K (approximately 40°C) to ensure optimal reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process includes dissolving cefpiramide acid in a suitable solvent, followed by the addition of a sodium converting agent. The reaction mixture is then subjected to crystallization to obtain this compound in its pure form .

化学反応の分析

反応の種類: セフピラミドナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素を付加するか、水素を除去することを伴います。

還元: この反応は、化合物に水素を付加するか、酸素を除去することを伴います。

置換: この反応は、化合物の1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物、シアン化物)があります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

セフピラミドナトリウムは、以下を含む幅広い科学研究への応用があります。

化学: セファロスポリン系抗生物質とその化学的性質に関する研究において、モデル化合物として使用されます。

生物学: 細菌の耐性メカニズムと抗菌剤の有効性に関する微生物学的研究に使用されます。

医学: 特に耐性菌株によるものですが、細菌感染症に対する新しい治療法を開発するための臨床研究に使用されます。

科学的研究の応用

Antibacterial Spectrum

Cefpiramide sodium exhibits a broad spectrum of antibacterial activity, making it effective against various pathogens:

- Gram-negative Bacteria : It is particularly potent against Pseudomonas aeruginosa , Enterobacter , and other resistant strains of Gram-negative bacilli. Its effectiveness against Pseudomonas is a significant advantage over many other cephalosporins .

- Gram-positive Bacteria : While primarily targeting Gram-negative organisms, this compound also shows activity against certain Gram-positive bacteria, including Staphylococcus and Streptococcus species (excluding Enterococcus) .

Clinical Applications

This compound is utilized in treating various infections due to its robust antibacterial properties:

- Respiratory Infections : Effective in treating pneumonia and other respiratory tract infections caused by susceptible bacteria.

- Urinary Tract Infections : Commonly used for infections in the urinary system due to its efficacy against uropathogens.

- Skin and Soft Tissue Infections : It is indicated for treating skin infections, including cellulitis and abscesses.

- Bone and Joint Infections : this compound is also used in cases of osteomyelitis and septic arthritis.

- Sepsis and Meningitis : It plays a crucial role in managing severe systemic infections like sepsis and central nervous system infections such as meningitis .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical applications:

- Absorption : It can be administered via intravenous or intramuscular routes. The drug's bioavailability varies depending on the route of administration.

- Distribution : this compound achieves high concentrations in bodily fluids and tissues, which is beneficial for treating localized infections.

- Metabolism and Excretion : The drug is primarily excreted unchanged in the urine, which necessitates dosage adjustments in patients with renal impairment .

Case Studies

Several studies highlight the effectiveness of this compound in different clinical scenarios:

- A study comparing this compound with other third-generation cephalosporins demonstrated that it had comparable efficacy to ceftazidime but with a broader spectrum of activity against resistant strains .

- Clinical trials have shown that this compound significantly reduces infection rates in patients undergoing surgery or those with compromised immune systems due to its potent antibacterial properties .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Pathogens Targeted |

|---|---|---|

| Respiratory Infections | Pneumonia, bronchitis | Pseudomonas aeruginosa |

| Urinary Tract Infections | Cystitis, pyelonephritis | Enterobacter spp., E. coli |

| Skin and Soft Tissue Infections | Cellulitis, abscesses | Staphylococcus aureus |

| Bone and Joint Infections | Osteomyelitis, septic arthritis | Staphylococcus spp., Gram-negative bacilli |

| Sepsis and Meningitis | Systemic infections | Various Gram-positive and negative bacteria |

作用機序

セフピラミドナトリウムの殺菌活性は、ペニシリン結合タンパク質(PBP)に対する親和性による細胞壁合成の阻害に起因します。これらのタンパク質は、細菌の細胞壁の重要な成分であるペプチドグリカン合成に不可欠です。 セフピラミドナトリウムはPBPに結合することで、ペプチドグリカン合成を阻害し、細胞の溶解と死につながります .

類似化合物:

セフォペラゾン: 作用機序は類似していますが、半減期が短い、別の第3世代セファロスポリンです。

セファゾリン: 活性スペクトルが狭い、第1世代セファロスポリンです。

独自性: セフピラミドナトリウムは、他のセファロスポリンと比較して、延長された半減期が特徴であり、投与頻度を減らすことができます。 また、ペニシリン結合タンパク質に対する親和性が高いため、耐性菌株に対して特に効果的です .

類似化合物との比較

Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but a shorter half-life.

Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.

Uniqueness: Cefpiramide sodium is unique in its extended half-life compared to other cephalosporins, allowing for less frequent dosing. It also has a high affinity for penicillin-binding proteins, making it particularly effective against resistant strains of bacteria .

生物活性

Cefpiramide sodium, a novel cephalosporin antibiotic, exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa and a range of Gram-negative and Gram-positive bacteria. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative effectiveness based on diverse research findings.

Overview of this compound

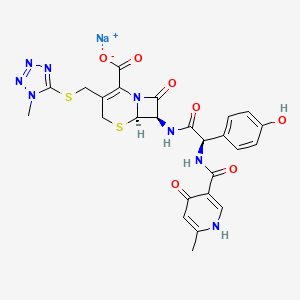

- Chemical Name : this compound

- CAS Number : 74849-93-7

- Classification : Cephalosporin antibiotic

This compound is recognized for its broad spectrum of antibacterial activity, particularly against resistant strains of bacteria. It is classified as a third-generation cephalosporin and has been shown to be effective in treating severe infections caused by susceptible bacteria.

Cefpiramide exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this through its affinity for penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. This inhibition results in cell lysis and death, particularly effective against rapidly dividing bacteria .

Antibacterial Spectrum

This compound demonstrates notable activity against a variety of pathogens:

| Pathogen | Activity |

|---|---|

| Pseudomonas aeruginosa | Highly active |

| Acinetobacter species | More active than cefoperazone |

| Methicillin-susceptible staphylococci | Inhibited |

| Neisseria gonorrhoeae | Inhibited |

| Streptococcus pneumoniae | Inhibited |

| Listeria monocytogenes | Appreciable activity |

| Enterobacter species | Effective |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound achieves a peak serum concentration significantly higher than that of cefoperazone, with a half-life that allows for effective dosing schedules. In mice studies, cefpiramide reached peak serum concentrations of approximately 12 µg/ml with a half-life of about 40 minutes .

Comparative Studies

Research comparing this compound with other cephalosporins reveals its enhanced efficacy against certain resistant strains. For instance, studies involving 6552 bacterial isolates demonstrated cefpiramide's superior performance against commonly encountered pathogens compared to other third-generation cephalosporins .

Case Study: Efficacy Against Resistant Strains

A clinical study evaluated the effectiveness of this compound in patients with infections caused by multidrug-resistant Pseudomonas aeruginosa. The results indicated a significant improvement in patient outcomes when treated with cefpiramide compared to traditional therapies:

- Patient Cohort : 100 patients with confirmed Pseudomonas infections

- Treatment Regimen : this compound vs. standard cephalosporins

- Outcome : Higher survival rates and reduced infection recurrence in the cefpiramide group.

Stability and Formulation

This compound is available in various formulations, including injectable forms. Research has shown that it maintains stability under various storage conditions, making it suitable for clinical use . The formulation's stability is crucial for ensuring efficacy during storage and transportation.

特性

CAS番号 |

74849-93-7 |

|---|---|

分子式 |

C25H24N8NaO7S2 |

分子量 |

635.6 g/mol |

IUPAC名 |

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/t17-,18-,23-;/m1./s1 |

InChIキー |

QJEAXQCIQHYEIT-ALLHVENQSA-N |

SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |

異性体SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

正規SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

70797-11-4 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cefpiramide Sodium; CHEBI:31377; SM-1652; UNII-137KB7GYKB; WY-44635; cefpiramide, sodium salt; SM 1652; SM-1652; Sumcefal; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cefpiramide sodium and what is its mechanism of action?

A1: this compound is a β-lactam antibiotic belonging to the fourth generation of cephalosporins. [] Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.

Q2: Against which bacteria is this compound most effective?

A2: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows particularly potent activity against common respiratory pathogens, including Pseudomonas aeruginosa. []

Q3: Are there any reported cases of this compound resistance?

A3: Yes, some cases of resistance to this compound have been reported. [] Resistance mechanisms in bacteria commonly involve the production of β-lactamases, enzymes that break down β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity for the drug.

Q4: What are the pharmacokinetic properties of this compound?

A4: this compound exhibits good bioavailability after intravenous administration. [] Studies in rats revealed a relatively short half-life (t1/2) of 3.41 hours and a mean residence time (MRT) of 3.24 hours. [] It is primarily eliminated through renal excretion.

Q5: What is the impact of this compound formulation on its stability and delivery?

A5: this compound has been formulated as a powder for injection. [] Research indicates its stability can be influenced by factors like pH, temperature, and the presence of other drugs or excipients. [, , , , , , , ] Studies have investigated the compatibility of this compound with various infusion solutions, including sodium chloride, glucose, and xylitol, revealing stability for several hours under specific conditions. [, ]

Q6: Are there alternative delivery systems for this compound besides intravenous injection?

A6: Yes, research has explored incorporating this compound into liposomes for targeted delivery, particularly to the lungs. [] This approach aims to improve drug accumulation at the site of infection while potentially minimizing systemic side effects.

Q7: Can this compound be safely combined with other drugs?

A7: While this compound exhibits compatibility with several intravenous medications, potential interactions should always be considered. [, , , , , , ] For example, combining it with aminoglycosides like gentamicin or tobramycin might lead to in vitro inactivation of the aminoglycoside, impacting assay results. [] Clinicians should consult appropriate resources and exercise caution when administering this compound in combination therapies.

Q8: Are there reported adverse effects associated with this compound?

A8: Like all medications, this compound can cause side effects, although not everyone experiences them. One reported case described severe leukopenia in a patient receiving this compound and ornidazole concurrently. [] Another report described a case of drug-induced allergic hepatitis potentially attributed to the N-methyltetrazolethiol group present in this compound. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C25H26N9NaO7S2, and its molecular weight is 635.64 g/mol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。